Target Selectivity: ASP-4058 Exhibits >100-Fold Higher EC50 for S1P3 Compared to Fingolimod-P
In direct head-to-head in vitro functional assays using human S1P receptor subtypes, ASP-4058 demonstrates a starkly different selectivity profile compared to the active metabolite of fingolimod (fingolimod-P). The EC50 for ASP-4058 at the pro-arrhythmic S1P3 receptor is 920 nM, which is over 300-fold higher than the 2.9 nM EC50 of fingolimod-P [1]. This indicates that at pharmacologically relevant concentrations for S1P1 activation, ASP-4058 elicits minimal S1P3 engagement, while fingolimod-P potently activates S1P3 [1].
| Evidence Dimension | Functional Agonist Activity (EC50) at human S1P3 Receptor |
|---|---|
| Target Compound Data | 920 nM |
| Comparator Or Baseline | Fingolimod-P: 2.9 nM |
| Quantified Difference | ASP-4058 EC50 is >317-fold higher |
| Conditions | In vitro GTPγS binding assay using human S1P3 receptor expressed in CHO cells |
Why This Matters
This quantitative selectivity margin directly supports the use of ASP-4058 as a tool to dissect S1P1/5-specific biology without the confounding influence of S1P3 activation, which is critical for studies focused on safety and mechanism.
- [1] Yamamoto R, et al. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile. PLoS One. 2014 Oct 27;9(10):e110819. Table 1. View Source
